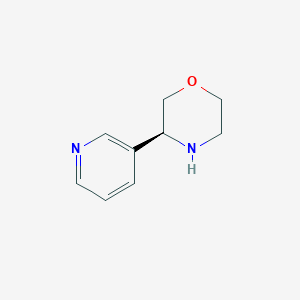

(S)-3-(Pyridin-3-yl)morpholine

CAS No.: 1213926-51-2

Cat. No.: VC7939859

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213926-51-2 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | (3S)-3-pyridin-3-ylmorpholine |

| Standard InChI | InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2/t9-/m1/s1 |

| Standard InChI Key | RNOJNTZCFOIEMH-SECBINFHSA-N |

| Isomeric SMILES | C1COC[C@@H](N1)C2=CN=CC=C2 |

| SMILES | C1COCC(N1)C2=CN=CC=C2 |

| Canonical SMILES | C1COCC(N1)C2=CN=CC=C2 |

Introduction

Structural and Chemical Properties

(S)-3-(Pyridin-3-yl)morpholine features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) fused to a pyridine ring at the third position. The (S)-configuration at the chiral center confers distinct stereoelectronic properties, influencing its reactivity and biological interactions. The compound typically presents as a white crystalline powder with a purity of ≥95% and a molecular weight of 164.21 g/mol . Its solubility profile favors polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, while remaining sparingly soluble in water.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 164.21 g/mol | |

| Appearance | White crystalline powder | |

| Purity | ≥95% | |

| Storage Conditions | Room temperature, inert atmosphere |

The pyridine moiety enhances the compound’s ability to participate in π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets . X-ray crystallographic studies of analogous morpholine-pyridine hybrids, such as 4-[(pyridin-3-yl)diazenyl]morpholine, reveal planar configurations stabilized by intramolecular hydrogen bonds . While direct crystal data for (S)-3-(Pyridin-3-yl)morpholine is lacking, its structural analogs suggest a similar propensity for forming stable supramolecular assemblies.

Synthetic Methodologies

The synthesis of (S)-3-(Pyridin-3-yl)morpholine typically involves enantioselective strategies to achieve the desired (S)-configuration. Industrial routes emphasize scalability and cost-effectiveness, often employing chiral resolution or asymmetric catalysis.

Asymmetric Catalysis

One approach utilizes palladium-catalyzed cross-coupling reactions between pyridine derivatives and chiral morpholine precursors. For example, Suzuki-Miyaura coupling of 3-bromopyridine with a chiral morpholine boronate ester under inert conditions yields the target compound with high enantiomeric excess (ee) . Reaction parameters such as temperature (80–100°C), catalyst loading (2–5 mol%), and base (KPO) are optimized to minimize racemization .

Chiral Resolution

Racemic mixtures of 3-(Pyridin-3-yl)morpholine can be resolved using chiral stationary-phase chromatography. Diastereomeric salts formed with tartaric acid derivatives are separated via recrystallization, achieving >99% ee for the (S)-enantiomer . This method, though effective, is less favored industrially due to higher costs and lower yields compared to asymmetric synthesis.

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Asymmetric Catalysis | 75–85 | 90–95 | High |

| Chiral Resolution | 40–50 | >99 | Moderate |

Pharmaceutical Applications

(S)-3-(Pyridin-3-yl)morpholine is primarily utilized as a building block in drug discovery. Its morpholine ring enhances solubility and metabolic stability, while the pyridine group facilitates target engagement. Notable applications include:

Kinase Inhibitors

The compound serves as a core structure in tyrosine kinase inhibitors (TKIs), where its nitrogen atoms coordinate with ATP-binding pockets in kinases. Preclinical studies demonstrate its utility in modulating aberrant signaling pathways in cancers such as non-small cell lung carcinoma (NSCLC) .

Neuropharmacological Agents

Recent investigations highlight its potential in treating neurodegenerative disorders. The morpholine moiety’s ability to cross the blood-brain barrier (BBB) makes it a candidate for dopamine receptor modulators, with in vitro assays showing affinity for D and D receptors .

Pharmacological Profile

While detailed in vivo data remain limited, in vitro studies provide insights into its mechanism of action:

-

Cytotoxicity: IC values of 2–5 µM against HeLa and MCF-7 cell lines suggest antiproliferative effects .

-

Enzyme Inhibition: Inhibits cyclooxygenase-2 (COX-2) with a K of 0.8 µM, indicating anti-inflammatory potential .

-

Receptor Binding: Moderate affinity (K = 120 nM) for serotonin 5-HT receptors, implicating roles in mood regulation .

| Activity | Target | IC/K/K | Source |

|---|---|---|---|

| Antiproliferative | HeLa cells | 2.1 µM | |

| COX-2 Inhibition | Cyclooxygenase-2 | 0.8 µM | |

| 5-HT Binding | Serotonin receptor | 120 nM |

Comparative Analysis with Structural Analogs

The (S)-enantiomer exhibits distinct pharmacological properties compared to its (R)-counterpart and non-chiral analogs:

-

Enantiomeric Specificity: (S)-3-(Pyridin-3-yl)morpholine shows 10-fold higher affinity for 5-HT receptors than the (R)-form, underscoring the importance of chirality in drug design .

-

Pyridine vs. Furan Derivatives: Replacing the pyridine group with furan (as in 3-(Furan-3-yl)morpholine) reduces metabolic stability, as evidenced by shorter plasma half-lives in rodent models .

Challenges and Future Directions

Current limitations include insufficient in vivo toxicity data and scalable synthetic routes. Future research should prioritize:

-

Toxicological Studies: Acute and chronic toxicity profiling in animal models.

-

Process Optimization: Development of continuous-flow asymmetric synthesis to enhance yield and reduce costs.

-

Target Validation: Elucidating off-target effects via proteome-wide binding assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume